4-Methyl-2-(piperidin-2-yl)pyridine
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Overview
Description
4-Methyl-2-(piperidin-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the 4-position and a piperidine ring at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(piperidin-2-yl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylpyridine and 2-piperidone.
Formation of Intermediate: The 4-methylpyridine undergoes a nucleophilic substitution reaction with 2-piperidone in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Cyclization: The intermediate formed undergoes cyclization to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(piperidin-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce the pyridine ring.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated reagents can introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenated reagents such as bromoethane (C2H5Br) in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
4-Methyl-2-(piperidin-2-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(piperidin-2-yl)pyridine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The piperidine ring can interact with hydrophobic pockets, while the pyridine ring can form hydrogen bonds with amino acid residues, leading to inhibition of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-(piperidin-2-yl)pyridine: Similar structure but with different substitution pattern.
4-Methyl-2-(piperidin-1-yl)pyridine: Similar structure but with a different position of the piperidine ring.
4-Methyl-2-(piperidin-3-yl)pyridine: Similar structure but with a different position of the piperidine ring.
Uniqueness
4-Methyl-2-(piperidin-2-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research applications.
Properties
CAS No. |
933727-58-3 |
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Molecular Formula |
C11H16N2 |
Molecular Weight |
176.26 g/mol |
IUPAC Name |
4-methyl-2-piperidin-2-ylpyridine |
InChI |
InChI=1S/C11H16N2/c1-9-5-7-13-11(8-9)10-4-2-3-6-12-10/h5,7-8,10,12H,2-4,6H2,1H3 |
InChI Key |
QVBVEBHUTILERR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)C2CCCCN2 |
Origin of Product |
United States |
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